

Application Notes: Cell Viability Assays with Indirubin Derivative E804

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Compound of Interest						
Compound Name:	Indirubin Derivative E804					
Cat. No.:	B10772170	Get Quote				

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indirubin Derivative E804 is a potent anti-cancer agent that has demonstrated significant efficacy in various cancer cell lines. A derivative of a traditional Chinese medicine component, E804 functions primarily as an inhibitor of the Src-Stat3 signaling pathway, a critical cascade in tumor cell proliferation, survival, and angiogenesis.[1][2] By targeting this pathway, E804 induces cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy.[1] [3][4] These application notes provide detailed protocols for assessing the effects of E804 on cell viability and outline its mechanism of action.

Mechanism of Action

E804 exerts its anti-tumor activity through the inhibition of several key signaling molecules. The primary mechanism involves the direct inhibition of c-Src kinase activity.[1] This upstream inhibition prevents the tyrosyl phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription 3 (Stat3).[1][5] Constitutively active Stat3 is a hallmark of many cancers, where it promotes the transcription of genes involved in cell survival and proliferation, such as Mcl-1 and Survivin.[1] By blocking Stat3 signaling, E804 leads to the downregulation of these anti-apoptotic proteins, thereby inducing apoptosis.[1][4]

Furthermore, E804 has been shown to inhibit Jak1 kinase activity, another upstream activator of Stat3.[5] The compound also impacts the cell cycle, causing arrest in the G2/M phase,



consistent with the inhibition of cyclin-dependent kinases (CDKs).[4] Additionally, E804 has demonstrated anti-angiogenic properties by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase activity.[6]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of **Indirubin Derivative E804** in various cancer cell lines.

Table 1: IC50 Values of E804 in Human Cancer Cell Lines

Cell Line	Cancer Type	Assay	Incubation Time	IC50 (μM)	Reference
MDA-MB-468	Breast Cancer	Kinase Assay (c-Src)	N/A	0.43	[1]
U251	Glioblastoma	MTT Assay	48h	~5	[3]
U87	Glioblastoma	MTT Assay	48h	~5	[3]
HUVEC	Endothelial Cells (Angiogenesi s)	MTS Assay	24h	~2.5	[6]

Table 2: Dose-Response of E804 on Stat3 DNA-Binding Activity

Cell Line	Treatment Concentration (µM)	Duration	Inhibition of Stat3 DNA- Binding	Reference
MDA-MB-468	1	4h	Partial	[4]
MDA-MB-468	5	4h	Significant	[4]
MDA-MB-468	10	4h	Strong	[4]

Experimental Protocols



Herein are detailed methodologies for key experiments to assess the effects of **Indirubin Derivative E804**.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of E804 on cancer cells.

Materials:

- Indirubin Derivative E804 (stock solution in DMSO)
- Cancer cell lines (e.g., U251, U87 glioblastoma cells)
- 96-well plates
- Complete growth medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
- Compound Treatment: Prepare serial dilutions of E804 in complete growth medium. The final concentrations should typically range from 0.1 μ M to 50 μ M. Remove the old medium from the wells and add 100 μ L of the E804-containing medium. Include a vehicle control (DMSO) at the same final concentration as in the highest E804 treatment.
- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
- MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.



- Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
- Solubilization: Add 100 μ L of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
 cells.

Protocol 2: Apoptosis Assessment using Annexin V-FITC/PI Staining

This protocol quantifies the induction of apoptosis by E804.

Materials:

- Indirubin Derivative E804
- Cancer cell lines
- 6-well plates
- Complete growth medium
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:

- Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of E804 (e.g., 5 μ M, 10 μ M, 20 μ M) for 24 or 48 hours.
- Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.



- Washing: Wash the cells twice with cold PBS.
- Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
- Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 3: Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay assesses the effect of E804 on the tumorigenic potential of cancer cells.

Materials:

- Indirubin Derivative E804
- Cancer cell lines
- 6-well plates
- Agarose (low melting point)
- · Complete growth medium

Procedure:

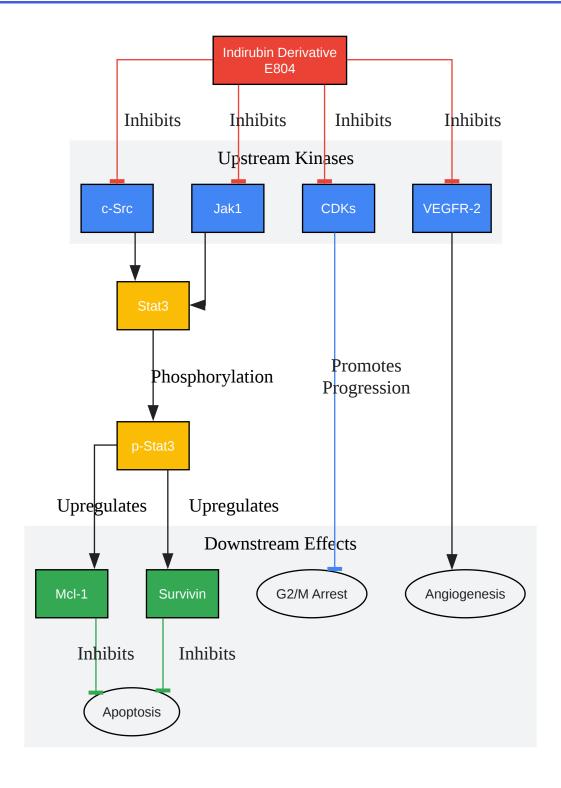
- Bottom Agar Layer: Prepare a 0.6% agarose solution in complete growth medium. Add 2 mL of this solution to each well of a 6-well plate and allow it to solidify.
- Cell Suspension: Prepare a single-cell suspension of the cancer cells.
- Top Agar Layer with Cells: Mix the cell suspension with 0.3% agarose in complete growth medium to a final cell density of 5,000 cells/mL. Add 1 mL of this cell-agar mixture on top of the solidified bottom layer.



- Treatment: Once the top layer has solidified, add 1 mL of complete growth medium containing the desired concentration of E804 or vehicle control on top.
- Incubation and Feeding: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks. Replace the top medium with fresh medium containing E804 every 3-4 days.
- Colony Staining and Counting: After the incubation period, stain the colonies with 0.005% crystal violet and count the number of colonies under a microscope.

Mandatory Visualizations

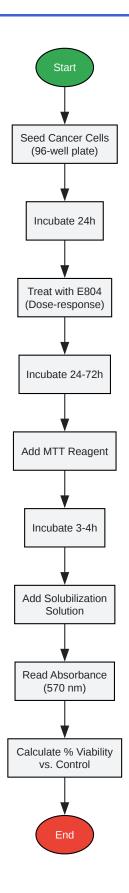




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Caption: E804 inhibits key kinases, leading to apoptosis and cell cycle arrest.

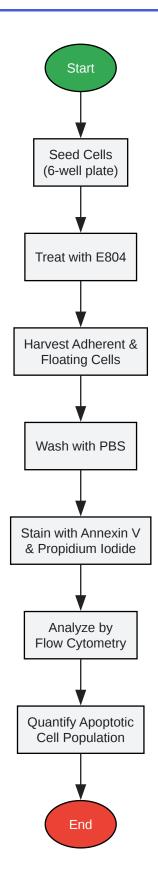




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Caption: Workflow for determining cell viability using the MTT assay.





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Caption: Workflow for apoptosis detection by flow cytometry.



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